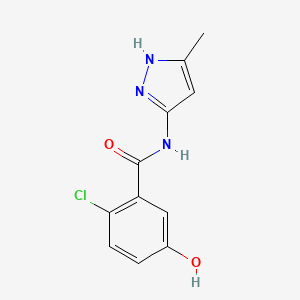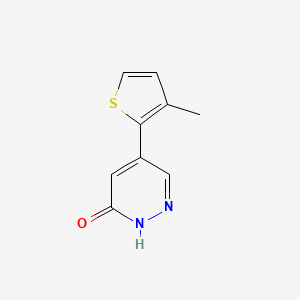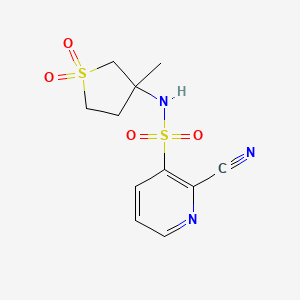
1-Morpholino-2-(2-chlorophenylthio)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-2-(2-chlorophenylthio)-1-propanone, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Morpholino-2-(2-chlorophenylthio)-1-propanone involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. 1-Morpholino-2-(2-chlorophenylthio)-1-propanone inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from tyrosine residues.
Biochemical and Physiological Effects
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to have both biochemical and physiological effects. Biochemically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction. Physiologically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular function. However, one limitation of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Morpholino-2-(2-chlorophenylthio)-1-propanone. One direction is to further investigate its potential applications in pharmacology, particularly in the development of drugs that target PTPs. Another direction is to study its effects on other cellular signaling pathways, as well as its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity.
Métodos De Síntesis
1-Morpholino-2-(2-chlorophenylthio)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenethiol with 1-morpholino-2-propanone in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in its pure form.
Aplicaciones Científicas De Investigación
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used as a tool to study the effects of reactive oxygen species (ROS) on protein tyrosine phosphatases (PTPs). In pharmacology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to inhibit the activity of PTPs, which are involved in regulating cellular signaling pathways. In toxicology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular function.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITYCUFUARFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)



![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)